N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound’s structure includes a carbazole moiety, which is a tricyclic aromatic system, and a benzamide group, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 9-ethyl-9H-carbazole. This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide . The resulting 9-ethyl-9H-carbazole is then subjected to formylation using phosphorus oxychloride and N,N-dimethylformamide to yield 9-ethyl-9H-carbazol-3-carbaldehyde .
The next step involves the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbazole moiety can be oxidized to form carbazole-3,6-dione using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Reduction of Nitro Group: Formation of N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-aminobenzamide.
Oxidation of Carbazole Moiety: Formation of carbazole-3,6-dione derivatives.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other biologically active carbazole derivatives.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrobenzamide group may also contribute to the compound’s biological activity by forming reactive intermediates that can modify cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide
- N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
- (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of a carbazole moiety with a nitrobenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-24-19-7-5-4-6-17(19)18-13-16(10-11-20(18)24)23-22(26)15-9-8-14(2)21(12-15)25(27)28/h4-13H,3H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISULDLLULJZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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